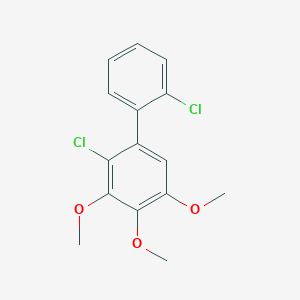
2,2'-Dichloro-3,4,5-trimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and three methoxy groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which allows for various substitutions and functionalizations, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydro derivatives and other reduced forms.
Scientific Research Applications
2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming sigma complexes with nucleophiles.
Oxidation and Reduction: The compound undergoes redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atoms serve as leaving groups, allowing nucleophiles to attack the biphenyl core.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-Dichlorobiphen
Properties
CAS No. |
62028-89-1 |
|---|---|
Molecular Formula |
C15H14Cl2O3 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-chloro-1-(2-chlorophenyl)-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-12-8-10(9-6-4-5-7-11(9)16)13(17)15(20-3)14(12)19-2/h4-8H,1-3H3 |
InChI Key |
SEZUCQMRMGDZOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2Cl)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















